molecular formula C7H8N2S2 B14656377 Methyl pyridin-4-ylcarbamodithioate CAS No. 52054-87-2

Methyl pyridin-4-ylcarbamodithioate

Cat. No.: B14656377
CAS No.: 52054-87-2
M. Wt: 184.3 g/mol
InChI Key: DGLZGECEMMWSKV-UHFFFAOYSA-N
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Description

Methyl pyridin-4-ylcarbamodithioate is a chemical compound known for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry. This compound is particularly useful in controlling radical polymerization processes, allowing for the synthesis of well-defined polymers with specific molecular weights and narrow molecular weight distributions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pyridin-4-ylcarbamodithioate can be synthesized through a reaction involving pyridine-4-carbodithioic acid and methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl pyridin-4-ylcarbamodithioate primarily undergoes radical polymerization reactions. It can also participate in nucleophilic substitution reactions due to the presence of the carbodithioate group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include well-defined polymers with specific architectures, such as block copolymers and star-shaped polymers .

Mechanism of Action

The mechanism of action of methyl pyridin-4-ylcarbamodithioate in radical polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the radical site between the growing polymer chain and the RAFT agent. This process allows for precise control over the molecular weight and architecture of the resulting polymers .

Comparison with Similar Compounds

  • 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

Comparison: Methyl pyridin-4-ylcarbamodithioate is unique in its ability to control the polymerization of both more-activated monomers (MAMs) and less-activated monomers (LAMs) through protonation and deprotonation of the pyridyl nitrogen. This switchable behavior makes it highly versatile compared to other RAFT agents that may only be effective with specific types of monomers .

Properties

CAS No.

52054-87-2

Molecular Formula

C7H8N2S2

Molecular Weight

184.3 g/mol

IUPAC Name

methyl N-pyridin-4-ylcarbamodithioate

InChI

InChI=1S/C7H8N2S2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10)

InChI Key

DGLZGECEMMWSKV-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=CC=NC=C1

Origin of Product

United States

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